molecular formula C12H10O4 B588564 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid CAS No. 72836-77-2

2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid

Cat. No.: B588564
CAS No.: 72836-77-2
M. Wt: 218.208
InChI Key: ZDEUITGTAREACQ-UHFFFAOYSA-N
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Description

2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to an acetic acid moiety through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid typically involves the reaction of 8-hydroxynaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of 8-hydroxynaphthalene and the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid can be compared with other similar compounds such as:

    [(8-Hydroxyquinolin-2-yl)oxy]acetic acid: Similar structure but with a quinoline ring instead of a naphthalene ring.

    [(8-Hydroxybenzyl)oxy]acetic acid: Contains a benzyl group instead of a naphthalene ring.

    [(8-Hydroxyphenyl)oxy]acetic acid: Features a phenyl group in place of the naphthalene ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(8-hydroxynaphthalen-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11-3-1-2-8-4-5-9(6-10(8)11)16-7-12(14)15/h1-6,13H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEUITGTAREACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)OCC(=O)O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700720
Record name [(8-Hydroxynaphthalen-2-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72836-77-2
Record name [(8-Hydroxynaphthalen-2-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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